CYP2D6 Inhibitory Potency: Target Compound vs. Broad-Spectrum CYP Inhibition Reference
The target compound exhibits CYP2D6 inhibition with an IC₅₀ of 1.00 × 10³ nM (1.0 μM). In comparison, the broad-spectrum CYP inhibitor reference compound (BDBM140266, US8906943 Example 11) demonstrates an IC₅₀ of 6.18 × 10⁵ nM against major hepatic CYPs — representing approximately 618-fold weaker CYP inhibition potency [1][2]. This indicates that the target compound possesses moderate but measurable CYP2D6 interaction potential, which is pharmacologically distinct from compounds with negligible CYP engagement.
| Evidence Dimension | CYP2D6 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.00 × 10³ nM (1.0 μM) |
| Comparator Or Baseline | BDBM140266 (US8906943, Example 11): IC₅₀ = 6.18 × 10⁵ nM against major hepatic CYPs |
| Quantified Difference | Target compound is approximately 618-fold more potent as a CYP inhibitor than the comparator |
| Conditions | CYP2D6 inhibition assay (unknown origin), curated by ChEMBL; comparator assay at pH 7.5 against pooled human liver CYPs |
Why This Matters
Moderate CYP2D6 inhibition differentiates this compound from analogues with negligible CYP liability, making it relevant for drug-drug interaction studies where CYP2D6 modulation is a design parameter.
- [1] BindingDB. BDBM50054519 (CHEMBL3323187). Affinity Data: CYP2D6 IC₅₀ = 1.00E+3 nM. Assay Description: Inhibition of CYP2D6 (unknown origin). ChEMBL-curated. View Source
- [2] BindingDB. BDBM140266 (US8906943, Example 11). Affinity Data: IC₅₀ = 6.18E+5 nM. Assay Description: Inhibition of major CYPs present in human liver, pH 7.5. View Source
